molecular formula C7H16ClN B1380084 3-Ethyl-2-methylpyrrolidine hydrochloride CAS No. 1797322-32-7

3-Ethyl-2-methylpyrrolidine hydrochloride

Cat. No. B1380084
CAS RN: 1797322-32-7
M. Wt: 149.66 g/mol
InChI Key: JHTKGGCPRINDIR-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpyrrolidine hydrochloride, also known by its CAS Number 1797322-32-7, is a compound with a molecular weight of 149.66 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C7H15N.ClH/c1-3-7-4-5-8-6 (7)2;/h6-8H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 149.66 .

Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage

Research into electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) has shown promising advancements in electroplating and energy storage applications. These studies highlight the potential of novel chloroaluminate mixtures, including AlCl₃ and polarizable molecules, for enhancing electrochemical processes. The increasing ease of handling these RTILs and their mixtures opens up new avenues for research and industrial applications in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy

In the field of dermatology, pretreatment methods to improve the clinical outcomes of photodynamic therapy (PDT) by enhancing protoporphyrin IX (PpIX) accumulation have been reviewed. Techniques such as keratolytics, microdermabrasion, and the use of penetration enhancers have shown effectiveness in optimizing intralesional PpIX content, thereby improving PDT results. This underscores the importance of pretreatment strategies in enhancing the efficacy of PDT for various skin conditions (Gerritsen et al., 2008).

Ionic Liquid-Based Technologies: Safety and Environmental Impact

The scalability of ionic liquid-based technologies, particularly those utilizing 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), for dissolving biopolymers like cellulose and chitin, raises concerns regarding toxicity and environmental impact. The review stresses the urgent need for comprehensive toxicity assessments of these ionic liquids before large-scale industrial adoption. It highlights the importance of evaluating the influence of [C2mim][OAc] on human health and ecotoxicity to ensure safe and environmentally responsible applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Polyvinylpyrrolidone in Drug Delivery

Polyvinylpyrrolidone (PVP) is highlighted for its role in enhancing the bioavailability and stability of drugs across various pharmaceutical forms, including microparticles, nanoparticles, and hydrogels. PVP's properties such as solubility, hydrophilicity, and ability to form hydrogen bonds make it an invaluable polymer in developing new pharmaceutical forms for improved drug delivery systems. This review provides insights into the versatility of PVP in the pharmaceutical industry, emphasizing its applications in improving drug formulation and delivery (Franco & De Marco, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-ethyl-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7-4-5-8-6(7)2;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTKGGCPRINDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1797322-32-7
Record name 3-ethyl-2-methylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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